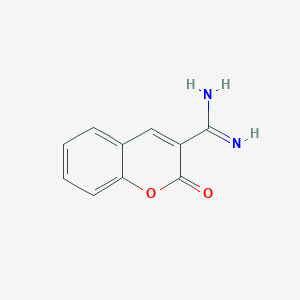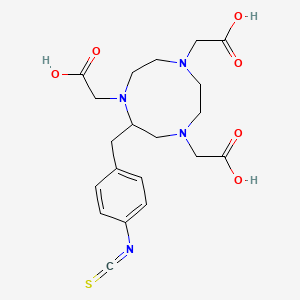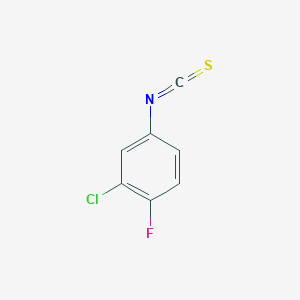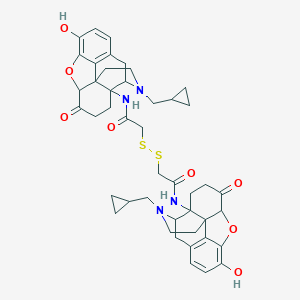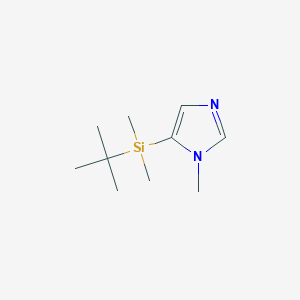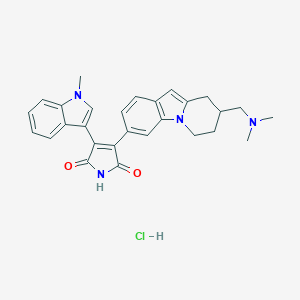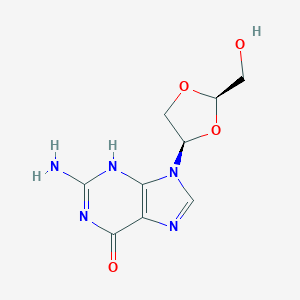
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, also known as APM, is a chemical compound that has been widely used in scientific research. It is a purine analog and a nucleoside analogue that has been used as a tool in molecular biology and biochemistry to study various biological processes.
作用机制
The mechanism of action of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is based on its structural similarity to purine and nucleoside analogs. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be incorporated into DNA and RNA during replication and transcription, respectively. Once incorporated, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can interfere with the normal function of these molecules, leading to various biochemical and physiological effects.
生化和生理效应
The biochemical and physiological effects of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol depend on its concentration and the specific biological process being studied. At low concentrations, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be incorporated into DNA and RNA without significant effects on their function. At higher concentrations, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can interfere with DNA and RNA synthesis, leading to DNA damage, cell cycle arrest, and apoptosis.
实验室实验的优点和局限性
The advantages of using (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in lab experiments include its structural similarity to purine and nucleoside analogs, which allows for the study of various biological processes. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, the limitations of using (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in lab experiments include its potential toxicity at high concentrations, which can lead to false-positive results. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be rapidly metabolized in vivo, limiting its use in animal models.
未来方向
There are several future directions for the use of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in scientific research. One potential application is the study of DNA repair mechanisms, as (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can induce DNA damage. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be used as a tool to study the mechanism of action of various enzymes involved in DNA and RNA synthesis. Finally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be used in the development of new drugs that target DNA and RNA synthesis pathways, as well as in the development of new diagnostic tools for cancer and other diseases.
Conclusion
In conclusion, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, or (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, is a chemical compound that has been widely used in scientific research. It has been used as a tool to study various biological processes, including DNA and RNA synthesis, enzyme mechanisms, and DNA repair mechanisms. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has several advantages, including its structural similarity to purine and nucleoside analogs and its cost-effectiveness. However, it also has limitations, including its potential toxicity at high concentrations and its rapid metabolism in vivo. Overall, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is a valuable tool for scientific research, with several potential future directions for its use.
合成方法
The synthesis method of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol involves the reaction of 2-amino-6-chloropurine with 1,3-dioxolane-2-methanol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction leads to the formation of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, which can be purified by column chromatography.
科学研究应用
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has been widely used in scientific research as a tool to study various biological processes. It has been used as a substrate for DNA polymerases, as it can be incorporated into DNA during replication. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has also been used as a tool to study the structure and function of RNA, as it can be incorporated into RNA during transcription. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has been used to study the mechanism of action of various enzymes, such as kinases and phosphatases.
属性
CAS 编号 |
145514-01-8 |
|---|---|
产品名称 |
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol |
分子式 |
C9H11N5O4 |
分子量 |
253.22 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1H-purin-6-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-2-17-5(1-15)18-4/h3-5,15H,1-2H2,(H3,10,12,13,16)/t4-,5-/m1/s1 |
InChI 键 |
DXNPMWVLIOKPNO-RFZPGFLSSA-N |
手性 SMILES |
C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1C(OC(O1)CO)N2C=NC3=C2N=C(NC3=O)N |
规范 SMILES |
C1C(OC(O1)CO)N2C=NC3=C2NC(=NC3=O)N |
同义词 |
(4-2-aminopurin-9-yl)-1,3-dioxolane-2-methanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





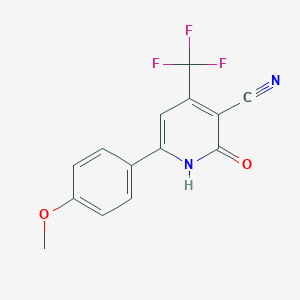
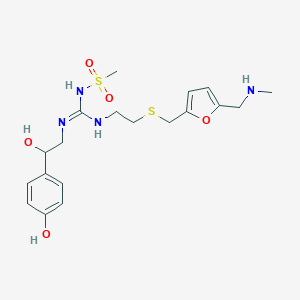
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
